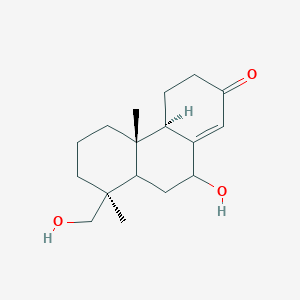

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related phenanthrene derivatives often involves intricate reactions reflecting the complexity of the target molecules. For instance, a study detailed the synthesis of a phenanthrene-based compound through reactions that highlight the strategic construction of phenanthrene nuclei and the importance of specific substituent effects on the synthetic route (Lynton & Siew, 1973). Similar strategies can be applied to synthesize the compound of interest, emphasizing the role of cycloaddition reactions, ring-closing strategies, and selective functionalization.

Molecular Structure Analysis

Molecular structure analysis of phenanthrene derivatives reveals critical insights into their conformations and stereochemical arrangements. Studies have shown that the crystal and molecular structure of synthetic intermediates, such as certain phenanthrene compounds, present unique conformational features, which are essential for understanding the molecular basis of their properties and reactivity (Lynton & Siew, 1973).

Chemical Reactions and Properties

The reactivity and chemical properties of phenanthrene derivatives are significantly influenced by their structural features. For example, the presence of substituents can affect the molecule's reactivity towards electrophilic or nucleophilic attack, impacting its participation in various chemical reactions (Konishi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related phenanthrenone precursors to novel alkaloid analogues, emphasizing the importance of structural parallels between cardiotonic steroids and Erythrophleum alkaloids. The key synthesis steps involve intramolecular electrophilic alkylation to complete the phenanthrene nucleus, showcasing the compound's relevance in studying and synthesizing complex organic molecules (Baker, Knox, & Rogers, 1991).

Natural Product Derivatives and Biological Activity

Studies have identified phenanthrenoids in the wetland plant Juncus acutus, including several dihydrophenanthrenes and phenanthrenes. These compounds have been shown to exhibit in vitro phytotoxicity, indicating the compound's structural relatives have potential ecological and biological significance (DellaGreca et al., 2002).

UV-Absorbing Properties

Research into related compounds such as 5-hydroxy-4-chromanones and 8-hydroxy-1-tetralon has highlighted their utility as UV-absorbers. This suggests potential applications in materials science, particularly in developing protective coatings and sunscreens (Ninagawa, Nakamura, & Matsuda, 1982).

Optical Activity and Chemical Synthesis

The synthesis of optically active bihelicenols, including stereoisomers of related phenanthrene derivatives, underscores the compound's relevance in the field of optical materials and chiral chemistry. Such studies contribute to our understanding of molecular chirality and its applications in chemical synthesis (Nakano et al., 2003).

Antialgal Activity

Synthetic mimics of natural compounds with strong antialgal activity have been explored, including the synthesis of dihydrophenanthrenes and phenanthrenes. These studies demonstrate the potential of phenanthrene derivatives in addressing environmental challenges such as algal blooms (DellaGreca et al., 2001).

Eigenschaften

IUPAC Name |

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYXCFZRTAJXMC-LMCYLSQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2(C1CC(C3=CC(=O)CC[C@@H]32)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine](/img/no-structure.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)

![4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1151916.png)

![sodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1151921.png)

![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)